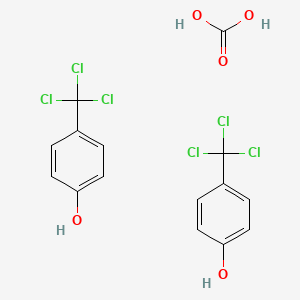

Carbonic acid;4-(trichloromethyl)phenol

Description

Properties

CAS No. |

90315-90-5 |

|---|---|

Molecular Formula |

C15H12Cl6O5 |

Molecular Weight |

485.0 g/mol |

IUPAC Name |

carbonic acid;4-(trichloromethyl)phenol |

InChI |

InChI=1S/2C7H5Cl3O.CH2O3/c2*8-7(9,10)5-1-3-6(11)4-2-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4) |

InChI Key |

VMWLCSHOQXIZFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)O.C1=CC(=CC=C1C(Cl)(Cl)Cl)O.C(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Trichloromethyl)phenol Derivatives

- PT (4-(2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol) Function: High-efficiency photoinitiator for visible-light polymerization (400–410 nm) . Reactivity: Demonstrates lower photo-acid generation (PAG) efficiency compared to anthracene-based triazines (e.g., PAG4) due to electronic effects of the trichloromethyl-triazine substituent . Stability: Polymerized derivatives (e.g., pCT) exhibit reduced migration from cured polymers, enhancing safety in applications like coatings .

Triphosgene (Bis(trichloromethyl) Carbonate)

- Function : Reagent for synthesizing acyl chlorides and isocyanates .

- Reactivity: Selective substitution of trichloromethanol groups enables controlled reactions with amines, avoiding over-reactivity seen in thionyl chloride .

- Environmental Impact : Generates CO₂ and HCl as byproducts, but these are neutralized efficiently, reducing environmental hazards .

Chlorophenols (e.g., 2,4,6-Trichlorophenol)

- Toxicity: Chlorophenols are associated with carcinogenicity and endocrine disruption, but the trichloromethyl group in 4-(trichloromethyl)phenol may alter bioavailability and toxicity .

- Applications : Primarily used as biocides, contrasting with the specialized photochemical roles of PT derivatives .

Data Tables

Table 1: Key Properties of Carbonic Acid Derivatives and Chlorophenols

Table 2: Photochemical Performance of Triazine-Based Photoinitiators

| Compound | Wavelength (nm) | Quantum Yield (Decomposition) | Quantum Yield (Acid Formation) | Migration Stability |

|---|---|---|---|---|

| PT | 405 | <5% | <3% | Moderate |

| PAG4 | 405 | 10% | 9% | Not reported |

| pCT | 410 | N/A | N/A | High |

Q & A

What are the standard synthetic routes for preparing carbonic acid;4-(trichloromethyl)phenol, and what are the critical parameters for optimizing yield and purity?

Basic Research Question

Synthesis of this compound typically involves functionalizing phenol derivatives with trichloromethyl groups. A common approach adapts methods from chlorophenol synthesis, such as Friedel-Crafts alkylation using trichloromethyl precursors in the presence of Lewis acids (e.g., AlCl₃) . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions .

- Catalyst stoichiometry : Excess AlCl₃ may lead to over-chlorination, requiring precise titration .

Yield optimization can be monitored via thin-layer chromatography (TLC) to track intermediate formation .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

Characterization relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and trichloromethyl carbon signals (δ 70–80 ppm). Coupling patterns distinguish substitution positions .

- Infrared (IR) Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 254 nm assess purity, with retention times calibrated against standards .

Data interpretation should cross-reference spectral libraries and computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

How can researchers resolve discrepancies in reported reaction mechanisms involving this compound under varying pH conditions?

Advanced Research Question

Contradictions in mechanistic studies (e.g., nucleophilic vs. electrophilic behavior) often arise from pH-dependent reactivity. Methodological strategies include:

- pH-controlled kinetic studies : Monitor reaction rates via UV-Vis spectroscopy at pH 2–12 to identify dominant pathways .

- Isotopic labeling : Use deuterated solvents (D₂O) or ¹⁸O-labeled water to trace proton transfer steps .

- Computational modeling : Density Functional Theory (DFT) calculations can predict transition states and validate experimental observations .

Meta-analyses of existing data should prioritize peer-reviewed studies with clearly documented experimental conditions .

What computational modeling approaches are recommended to predict the environmental degradation pathways of this compound, and how do they align with empirical data?

Advanced Research Question

Environmental fate studies utilize:

- Quantitative Structure-Activity Relationship (QSAR) models : Predict hydrolysis rates using descriptors like logP and electron-withdrawing effects of the trichloromethyl group .

- Molecular dynamics simulations : Simulate interactions with soil organic matter or aqueous free radicals to identify degradation intermediates .

Empirical validation involves: - High-resolution mass spectrometry (HRMS) : Detect transformation products in controlled photolysis experiments .

- Microcosm studies : Track compound persistence in soil/water systems under varying oxygen levels .

How does the stability of this compound vary under different storage and experimental conditions, and what protocols ensure reproducibility?

Advanced Research Question

Stability challenges include:

- Hydrolytic degradation : Store compounds in anhydrous solvents (e.g., acetonitrile) at -20°C to prevent hydrolysis of the trichloromethyl group .

- Photolytic sensitivity : Use amber glassware and UV-filtered lighting during handling .

Reproducibility protocols: - Standardized buffers : Phosphate-buffered saline (PBS, pH 7.4) for biological assays .

- Control experiments : Include blank runs and spiked recovery samples in analytical workflows .

What methodological frameworks are appropriate for studying the biological interactions of this compound in vitro and in vivo?

Advanced Research Question

For toxicity and bioactivity studies:

- In vitro assays : Use human liver microsomes to assess metabolic stability, or cell lines (e.g., HepG2) for cytotoxicity screening via MTT assays .

- In vivo models : Rodent studies should follow OECD guidelines for dosing (oral/gavage) and endpoint analysis (histopathology, serum biomarkers) .

Mechanistic insights can be enhanced with transcriptomic profiling (RNA-seq) to identify gene expression changes linked to trichloromethyl exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.